molecular formula C18H23NO3S B225181 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine

Cat. No. B225181
M. Wt: 333.4 g/mol
InChI Key: CLYPHKWGOSSFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine, also known as E-4031, is a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. Ikr is responsible for the repolarization of the cardiac action potential, and its inhibition by E-4031 can lead to prolongation of the QT interval on the electrocardiogram (ECG). E-4031 has been widely used in scientific research to study the mechanisms of cardiac arrhythmias and to develop new antiarrhythmic drugs.

Mechanism of Action

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine selectively blocks the Ikr current in cardiac cells by binding to the channel pore and preventing potassium ions from passing through. This leads to prolongation of the action potential duration and the QT interval on the ECG. This compound has little or no effect on other cardiac ion channels such as the L-type calcium current or the sodium current.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in addition to its action on the Ikr channel. It has been shown to inhibit the activity of the hERG potassium channel, which is responsible for the rapid component of the delayed rectifier current in non-cardiac cells. This compound has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells, which can lead to insulin secretion.

Advantages and Limitations for Lab Experiments

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has several advantages for laboratory experiments. It is a highly selective blocker of the Ikr current, and it has little or no effect on other cardiac ion channels. This makes it a useful tool for studying the role of Ikr channels in cardiac electrophysiology and arrhythmias. This compound is also relatively easy to synthesize and purify, and it is commercially available from several chemical suppliers.
One limitation of this compound is that it can induce arrhythmias in animal models and in human cardiac tissue preparations, which can limit its use in certain experimental settings. This compound can also have off-target effects on other potassium channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine and related compounds. One direction is the development of new antiarrhythmic drugs that target Ikr channels. This compound has been used as a screening tool for identifying potential drug candidates, but there is still a need for more effective and safer antiarrhythmic drugs.
Another direction is the study of the role of Ikr channels in other physiological processes beyond cardiac electrophysiology. This compound has been shown to inhibit the activity of the hERG channel in non-cardiac cells, and it may have potential applications in other areas such as cancer research or drug discovery.
Overall, this compound is a valuable tool for studying the mechanisms of cardiac arrhythmias and developing new antiarrhythmic drugs. Its selective action on the Ikr channel and its ease of synthesis and purification make it a useful compound for laboratory experiments.

Synthesis Methods

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine can be synthesized by the reaction of 1-bromo-4-ethoxy-2-naphthalenesulfonamide with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.

Scientific Research Applications

1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine has been used extensively in scientific research to study the mechanisms of cardiac arrhythmias such as long QT syndrome, torsades de pointes, and ventricular fibrillation. It has also been used to develop new antiarrhythmic drugs that target Ikr channels. This compound has been shown to be effective in inducing arrhythmias in animal models and in human cardiac tissue preparations, and it has been used to screen for potential antiarrhythmic drugs.

properties

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C18H23NO3S/c1-3-22-17-11-12-18(16-10-5-4-9-15(16)17)23(20,21)19-13-7-6-8-14(19)2/h4-5,9-12,14H,3,6-8,13H2,1-2H3

InChI Key

CLYPHKWGOSSFIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCC3C

Origin of Product

United States

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